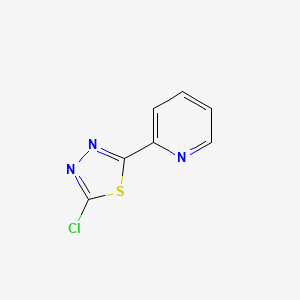

2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-5-pyridin-2-yl-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3S/c8-7-11-10-6(12-7)5-3-1-2-4-9-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPOZQSSIKSLQPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60504852 | |

| Record name | 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76686-93-6 | |

| Record name | 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60504852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and available data for the compound 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine. Due to the limited availability of specific experimental data for this particular molecule in publicly accessible literature, this guide also incorporates general methodologies and the established biological significance of the broader class of 2,5-disubstituted 1,3,4-thiadiazoles. This information is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential therapeutic applications of this and related compounds.

Core Structure and Chemical Identity

This compound is a heterocyclic compound featuring a pyridine ring linked to a 5-chloro-1,3,4-thiadiazole moiety. The structural arrangement of these two rings suggests potential for diverse biological activities, a hallmark of the 1,3,4-thiadiazole scaffold.[1][2]

Structural Diagram

Caption: 2D structure of this compound.

Chemical Identifiers

A summary of the key chemical identifiers for this compound is provided in the table below. This information is crucial for database searches and regulatory purposes.

| Identifier | Value | Reference |

| CAS Number | 76686-93-6 | [3][4] |

| Molecular Formula | C₇H₄ClN₃S | [3] |

| Molecular Weight | 197.65 g/mol | [3] |

| Canonical SMILES | C1=CC=NC(=C1)C2=NN=C(S2)Cl | [3] |

| InChI | InChI=1S/C7H4ClN3S/c8-7-10-9-6(11-7)5-3-1-2-4-10/h1-4H | |

| InChIKey | Not available in searched literature |

Experimental Data (General Context)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring. The chemical shifts and coupling patterns of these aromatic protons would be characteristic of a 2-substituted pyridine.

-

¹³C NMR: The carbon NMR spectrum would display signals for the five distinct carbon atoms of the pyridine ring and the two carbon atoms of the thiadiazole ring. The carbon attached to the chlorine atom in the thiadiazole ring would likely appear at a characteristic downfield shift.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum could provide valuable information about the connectivity of the pyridine and chloro-thiadiazole rings.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the C=N and C-S stretching vibrations within the thiadiazole ring, as well as vibrations associated with the pyridine ring.

Synthesis Protocols (General Approaches)

A definitive, published synthesis protocol for this compound has not been identified in the current literature search. However, the synthesis of analogous 2,5-disubstituted 1,3,4-thiadiazoles typically follows established synthetic routes.[7][8] A plausible synthetic strategy could involve the cyclization of a suitable thiosemicarbazide precursor derived from pyridine-2-carboxylic acid or a related starting material.

Illustrative Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for this class of compounds.

Caption: A potential synthetic route to the target compound.

Biological Activity and Signaling Pathways (Postulated)

Direct biological studies on this compound are not available in the reviewed literature. However, the 1,3,4-thiadiazole nucleus is a well-established pharmacophore present in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][9][10]

Potential Mechanisms of Action

Derivatives of 1,3,4-thiadiazole have been reported to exert their biological effects through various mechanisms, including enzyme inhibition and interference with cellular signaling pathways.[10] The presence of the pyridine ring and the chloro substituent in the target molecule could modulate its biological activity and target specificity.

Hypothesized Signaling Pathway Involvement

Based on the activities of related compounds, this compound could potentially interact with various cellular signaling pathways implicated in disease. The diagram below illustrates a generalized representation of signaling pathways often targeted by small molecule inhibitors.

Caption: Potential interaction with a generic kinase signaling pathway.

Conclusion and Future Directions

This compound represents an intriguing scaffold for further investigation in the field of medicinal chemistry. While there is a notable absence of specific experimental and biological data in the current literature, the known activities of related 1,3,4-thiadiazole derivatives provide a strong rationale for its synthesis and evaluation. Future research should focus on developing a robust synthetic route, comprehensive analytical characterization, and screening for a variety of biological activities to unlock the therapeutic potential of this compound.

References

- 1. Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 76686-93-6 | BDA68693 [biosynth.com]

- 4. 2-chloro-5-(pyridin-2-yl)-1,3,4-thiadiazole | 76686-93-6 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety [mdpi.com]

- 8. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine chemical properties and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines its chemical identity, physical characteristics, and provides a generalized synthesis approach based on established methods for analogous compounds.

Core Chemical Identity

IUPAC Name: this compound[1]

Molecular Formula: C₇H₄ClN₃S[2]

Molecular Weight: 197.65 g/mol [2]

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 76686-93-6 | [1][2] |

| Molecular Formula | C₇H₄ClN₃S | [2] |

| Molecular Weight | 197.65 g/mol | [2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Synthesis Methodology

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented, a general and plausible synthetic route can be conceptualized based on established methods for the synthesis of similar 1,3,4-thiadiazole derivatives. This approach typically involves the cyclization of a thiosemicarbazide precursor.

A potential synthetic workflow is outlined below:

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol (Generalized):

-

Formation of Thiosemicarbazone Intermediate: Pyridine-2-carbaldehyde is reacted with thiosemicarbazide in a suitable solvent, such as ethanol, often with catalytic acid, to form 2-(pyridin-2-ylmethylene)hydrazinecarbothioamide.

-

Oxidative Cyclization: The thiosemicarbazone intermediate undergoes oxidative cyclization to form the 1,3,4-thiadiazole ring. This is commonly achieved using an oxidizing agent like ferric chloride (FeCl₃) or ammonium ferric sulfate. This step yields 2-amino-5-(pyridin-2-yl)-1,3,4-thiadiazole.

-

Chlorination: The final step involves the conversion of the amino group to a chloro group. This can be accomplished through a Sandmeyer-type reaction, where the amino group is first diazotized with sodium nitrite in the presence of a strong acid (e.g., HCl), followed by treatment with a copper(I) chloride catalyst.

Biological Activity and Signaling Pathways

Derivatives of 1,3,4-thiadiazole are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. However, specific studies detailing the biological mechanism of action or the signaling pathways modulated by this compound are not currently available in the public domain.

Given the broad spectrum of activity of this chemical class, a logical relationship for its potential as an antimicrobial agent can be visualized. The following diagram illustrates a generalized logical workflow for the investigation of a novel thiadiazole derivative as an antimicrobial agent.

Caption: Logical workflow for antimicrobial drug discovery with a thiadiazole derivative.

Conclusion

This compound is a compound with a well-defined chemical structure. While specific experimental data on its physicochemical properties and a detailed, optimized synthesis protocol are yet to be widely published, its synthesis can be reasonably approached through established methods for analogous compounds. The broad biological activities of the 1,3,4-thiadiazole scaffold suggest that this compound could be a valuable candidate for further investigation in drug discovery and materials science. Future research should focus on obtaining empirical data for its physical properties, optimizing its synthesis, and exploring its specific biological targets and mechanisms of action.

References

In-Depth Technical Guide: Physicochemical Characteristics of 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine (CAS 76686-93-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics of the compound 2-(5-chloro-1,3,4-thiadiazol-2-yl)pyridine, identified by the CAS number 76686-93-6. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed information on its properties, synthesis, and potential biological activities.

Core Physicochemical Characteristics

| Property | Value | Source |

| CAS Number | 76686-93-6 | [1] |

| Chemical Name | This compound | [1][2][3] |

| Molecular Formula | C₇H₄ClN₃S | [1][3] |

| Molecular Weight | 197.65 g/mol | [1][3] |

| SMILES | C1=CC=NC(=C1)C2=NN=C(S2)Cl | [3] |

| XLogP3 (Computed) | 1.9 | |

| Hydrogen Bond Acceptor Count (Computed) | 4 | |

| Topological Polar Surface Area (Computed) | 66.9 Ų |

Experimental Protocols: Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles

A general method for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles, a class of compounds to which CAS 76686-93-6 belongs, involves the cyclization of thiosemicarbazides. The following is a representative protocol adapted from literature for the synthesis of similar derivatives.[4][5]

Materials:

-

Appropriate thiosemicarbazide precursor

-

Cyclizing agent (e.g., phosphorus oxychloride, concentrated sulfuric acid, or acetic anhydride)

-

Solvent (e.g., ethanol, dimethylformamide)

-

Base (if required, e.g., potassium carbonate)

-

Standard laboratory glassware and purification equipment (e.g., reflux condenser, filtration apparatus, recrystallization solvents)

Procedure:

-

Thiosemicarbazide Preparation: The precursor thiosemicarbazide is synthesized by reacting an appropriate acyl hydrazine with an isothiocyanate.

-

Cyclization: The thiosemicarbazide is dissolved in a suitable solvent, and the cyclizing agent is added portion-wise with stirring. The reaction mixture is then heated under reflux for a specified period (typically several hours) to facilitate the cyclization into the 1,3,4-thiadiazole ring.

-

Work-up: After cooling, the reaction mixture is poured into crushed ice, and the resulting precipitate is collected by filtration. The crude product is washed with water to remove any inorganic impurities.

-

Purification: The crude 1,3,4-thiadiazole derivative is purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the final product.

-

Characterization: The structure and purity of the synthesized compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Potential Biological Activity and Signaling Pathways

Derivatives of 1,3,4-thiadiazole are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][7][8]

Anticancer Activity and Lipoxygenase Inhibition

Several studies have highlighted the potential of 1,3,4-thiadiazole derivatives as anticancer agents. One of the proposed mechanisms of action is the inhibition of the lipoxygenase (LOX) pathway.[9] Lipoxygenases are enzymes that play a crucial role in the metabolism of polyunsaturated fatty acids, leading to the production of signaling molecules involved in inflammation and cell proliferation.[9][10][11] The aberrant activity of the LOX pathway has been implicated in the progression of various cancers.[9]

The following diagram illustrates a simplified representation of the lipoxygenase signaling pathway.

General Anticancer Mechanisms

Beyond lipoxygenase inhibition, 1,3,4-thiadiazole derivatives have been reported to exert their anticancer effects through various other mechanisms.[6][12] These include the induction of apoptosis (programmed cell death) and interference with key signaling pathways that regulate cell growth and survival, such as the PI3K/Akt and MAPK/ERK pathways.[6]

The following diagram provides a logical overview of the potential anticancer mechanisms of 1,3,4-thiadiazole derivatives.

References

- 1. Page loading... [guidechem.com]

- 2. 2-chloro-5-(pyridin-2-yl)-1,3,4-thiadiazole | 76686-93-6 [chemicalbook.com]

- 3. This compound | 76686-93-6 | BDA68693 [biosynth.com]

- 4. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bepls.com [bepls.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lipoxygenase (LOX) Pathway: A Promising Target to Combat Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. THE LIPOXYGENASE PATHWAY | Annual Reviews [annualreviews.org]

- 11. ahajournals.org [ahajournals.org]

- 12. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents [mdpi.com]

The Biological Potential of 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine Derivatives: A Technical Guide

Introduction

The search for novel therapeutic agents is a cornerstone of medicinal chemistry. Heterocyclic compounds, particularly those containing nitrogen and sulfur, have consistently proven to be rich sources of biologically active molecules. Among these, the 1,3,4-thiadiazole scaffold is a privileged structure, known for its diverse pharmacological properties including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities.[1][2] The mesoionic nature of the thiadiazole ring allows it to cross cellular membranes and interact effectively with biological targets, while the sulfur atom enhances liposolubility.[3]

When coupled with a pyridine ring—another critical pharmacophore found in numerous approved drugs—the resulting hybrid molecule, such as the 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine scaffold, presents a compelling framework for drug discovery. This technical guide synthesizes the current understanding of the biological activities of these derivatives, focusing on their anticancer and antimicrobial potential. It provides a detailed overview of quantitative data, experimental methodologies, and the underlying structure-activity relationships.

Anticancer Activity

Derivatives of the 1,3,4-thiadiazole-pyridine scaffold have demonstrated significant cytotoxic properties against a range of human cancer cell lines. The mechanism often involves the inhibition of key enzymes crucial for cancer cell proliferation and survival, such as lipoxygenases (LOX) and various kinases.[3][4]

Quantitative Cytotoxicity Data

The in vitro anticancer activity of these compounds is typically evaluated using the MTT assay, with results expressed as the half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates greater potency.

| Compound/Derivative Class | Cell Line | Activity (IC₅₀) | Reference Compound |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole with pyridinium ring (Derivative 3) | MCF-7 (Breast) | 7.56 µg/mL | 5-FU (6.80 µg/mL) |

| N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamides (Nitro-substituted) | PC3 (Prostate) | High cytotoxic activity | Doxorubicin |

| N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamides (Methoxy-substituted) | SKNMC (Neuroblastoma) | Acceptable cytotoxic activity | Doxorubicin |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole piperazine derivatives (Compound 4e, 4i) | MCF-7 (Breast) | 2.34 - 8.35 µM | - |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole piperazine derivatives (Compound 4e, 4i) | HepG2 (Hepatocellular) | 3.13 - 44.87 µg/mL | 5-FU |

| Trilogy-Function Thiadiazole-Triazole-Pyridine Derivative (Compound C2) | MCF-7 (Breast) | 110.4 µg/mL | - |

| Trilogy-Function Thiadiazole-Triazole-Pyridine Derivative (Compound C2) | WRL68 (Normal Liver) | 272.8 µg/mL | - |

Data compiled from multiple sources.[4][5][6][7]

Mechanism of Action: Enzyme Inhibition

A key aspect of the anticancer potential of these derivatives is their ability to inhibit specific enzymes. For instance, N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives have been identified as inhibitors of 15-lipoxygenase-1 (15-LOX-1), an enzyme implicated in the progression of several cancers.[4] The methoxylated versions of these compounds were found to be the most potent enzyme inhibitors.[4]

Caption: Inhibition of an oncogenic kinase signaling pathway.

Antimicrobial Activity

The 1,3,4-thiadiazole nucleus is a common feature in many compounds with potent antimicrobial properties.[8][9] When combined with pyridine, these derivatives exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.

Quantitative Antimicrobial Data

Antimicrobial efficacy is often measured by the Minimum Inhibitory Concentration (MIC) in µg/mL, representing the lowest concentration of the compound that prevents visible microbial growth.

| Compound/Derivative Class | Target Microorganism | Activity (MIC in µg/mL) | Reference Compound |

| 2,5-disubstituted-1,3,4-thiadiazole with 1,2,4-triazole (Compounds 7-9) | Various Bacteria & Fungi | 8 - 16 | - |

| 2,5-disubstituted-1,3,4-thiadiazole with 1,3,4-thiadiazole (Compounds 10-12) | Various Bacteria & Fungi | 8 - 31.25 | - |

| 2-(3′-chloro-5′-phenoxybenzo[b]thiophen-2′-yl)-5-arylamino-1,3,4-thiadiazole | E. coli, S. aureus | Active at 40 µg/mL | - |

| Tris-2,5-disubstituted 1,3,4-thiadiazole derivatives | Gram-positive & Gram-negative Bacteria, Fungi | 8 - 31.25 | - |

| Nitrofuran-thiadiazole-thiazolidinone derivatives | Helicobacter pylori (resistant) | Strong Inhibition | Ampicillin |

Data compiled from multiple sources.[9][10][11] It has been observed that chloro-substituted thiadiazoles can exhibit stronger antimicrobial activity compared to derivatives with other groups like nitro, methoxy, or methyl.[8]

Experimental Protocols & Methodologies

The biological evaluation of these compounds relies on standardized in vitro assays.

General Synthesis of a Pyridine-Thiadiazole Derivative

The synthesis of these scaffolds often involves multi-step reactions. A representative pathway begins with a starting amine which is functionalized and then cyclized to form the thiadiazole ring.

Caption: A typical workflow for synthesis and biological evaluation.

1. Synthesis of 2-Chloro-N-(5-aryl-1,3,4-thiadiazol-2-yl) Acetamide: The starting material, a 5-aryl-1,3,4-thiadiazol-2-amine, is mixed with anhydrous sodium acetate in a solvent like dry acetone.[12] Chloroacetyl chloride is added to the mixture, which is stirred and then poured into ice-cold water. The resulting precipitate is filtered, washed, dried, and crystallized to yield the chloro-acetamide intermediate.[5][12]

2. Synthesis of the Pyridinium Derivative: The chloro-acetamide intermediate is refluxed in dry pyridine for several hours.[12] After cooling, the reaction mixture is poured into a dilute acid solution (e.g., HCl). The precipitate that forms is the final pyridinium chloride derivative, which is then filtered, dried, and crystallized.[5][12]

In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4][5]

-

Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded into 96-well plates and incubated to allow for attachment.

-

Compound Treatment: The cells are treated with various concentrations of the synthesized thiadiazole derivatives and incubated for a specified period (e.g., 48-72 hours). A positive control (e.g., 5-Fluorouracil) and a negative control (vehicle) are included.[5]

-

MTT Addition: MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases metabolize the yellow MTT into a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

-

IC₅₀ Calculation: The percentage of cell viability is plotted against the compound concentration, and the IC₅₀ value is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC).

-

Compound Preparation: Serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., S. aureus, E. coli).

-

Incubation: The plates are incubated under appropriate conditions (temperature, time) to allow for microbial growth.

-

MIC Determination: The MIC is identified as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[9]

Structure-Activity Relationship (SAR)

The biological activity of these derivatives is highly dependent on the nature and position of substituents on both the thiadiazole and pyridine rings.

Caption: Key sites for modification affecting biological activity.

-

Substituents on the Phenyl Ring: The presence of electron-withdrawing groups, such as a chloro group at the para-position of a phenyl ring attached to the thiadiazole, is a common feature in active compounds.[5][6] Nitro-containing derivatives have also shown high cytotoxic activity.[4]

-

Linker Group: The nature of the linker between the thiadiazole and other heterocyclic moieties (like piperazine) is crucial. An acetamide linker has been shown to be beneficial for antiproliferative activity.[6]

-

Pyridine Moiety: The pyridinium salt form appears to contribute to good anticancer activity, potentially by increasing cell permeability.[5]

Conclusion

The this compound framework and its close analogs represent a highly promising scaffold in medicinal chemistry. The derivatives exhibit a compelling range of biological activities, most notably potent anticancer and broad-spectrum antimicrobial effects. The synthetic accessibility of this core allows for extensive structural modifications, enabling the fine-tuning of its pharmacological profile. Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity, conducting in vivo efficacy studies, and elucidating the precise molecular mechanisms of action to advance these promising compounds toward clinical development.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. amhsr.org [amhsr.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Therapeutic Landscape of Pyridine-Thiadiazole Compounds: A Technical Guide for Drug Development

Abstract: Heterocyclic compounds form the backbone of a significant portion of modern pharmaceuticals. Among these, hybrid molecules incorporating both pyridine and thiadiazole moieties have garnered substantial interest due to their broad spectrum of biological activities. The unique structural and electronic properties arising from the fusion of these two pharmacophores have led to the development of potent lead compounds in oncology, infectious diseases, and inflammatory disorders. This technical guide provides an in-depth review of the current research, focusing on the synthesis, therapeutic applications, and mechanisms of action of pyridine-thiadiazole derivatives. It summarizes key quantitative data, details relevant experimental protocols, and visualizes critical pathways to serve as a comprehensive resource for researchers and professionals in drug discovery and development.

Introduction

In the field of medicinal chemistry, the strategic combination of known pharmacophores into hybrid molecules is a well-established approach to developing novel therapeutic agents with enhanced efficacy and selectivity. Pyridine, a six-membered nitrogen-containing heterocycle, is a ubiquitous scaffold in numerous approved drugs, valued for its ability to engage in hydrogen bonding, its metabolic stability, and its favorable physicochemical properties.[1][2] The thiadiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is another privileged structure known for its diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[3][4][5]

The conjugation of pyridine and thiadiazole rings creates a unique chemical architecture with significant therapeutic potential.[1] These hybrid compounds have demonstrated a wide range of biological activities, positioning them as promising candidates for further development.[3] This guide will explore the synthesis, key therapeutic applications, and underlying mechanisms of these compounds, supported by quantitative data and detailed experimental methodologies.

Synthesis of Pyridine-Thiadiazole Derivatives

The synthesis of pyridine-thiadiazole compounds typically involves multi-step reactions. A common strategy is the condensation of a pyridine-containing starting material with a precursor for the thiadiazole ring. For instance, pyridine carboxylic acid derivatives can be reacted with thiosemicarbazide derivatives to form the 1,3,4-thiadiazole ring.[6] Another approach involves the reaction of 4-amino-5-(pyridin-4-yl)-4H-(1,2,4)triazole-3-thiol with substituted phenacyl bromides.[7]

A generalized workflow for the synthesis and subsequent evaluation of these compounds is illustrated below. This process begins with the chemical synthesis and structural characterization of the novel derivatives, followed by a cascade of in vitro and in silico evaluations to identify promising therapeutic candidates.

References

- 1. Synthetic Strategies and Pharmacological Significance of Pyridine Thiadiazole Derivatives: A Contemporary Overview | Bentham Science [eurekaselect.com]

- 2. Design, synthesis, biological and computational screening of novel pyridine-based thiadiazole derivatives as prospective anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijnrd.org [ijnrd.org]

- 5. Design, synthesis, biological and computational screening of novel pyridine-based thiadiazole derivatives as prospectiv… [ouci.dntb.gov.ua]

- 6. New Antibacterial 1,3,4-Thiadiazole Derivatives With Pyridine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. amhsr.org [amhsr.org]

A Comprehensive Guide to the Synthesis of 1,3,4-Thiadiazole Heterocycles

Introduction: The 1,3,4-thiadiazole ring is a five-membered heterocyclic scaffold containing one sulfur and two nitrogen atoms. This moiety is a prominent feature in a wide range of biologically active compounds, demonstrating its significance in medicinal chemistry and drug development.[1] Derivatives of 1,3,4-thiadiazole are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, anticancer, and antifungal properties.[1][2][3] The stability of the aromatic ring and its capacity for diverse substitutions at the C2 and C5 positions make it a versatile building block for creating novel therapeutic agents.[4][5] This guide provides an in-depth review of the core synthetic strategies for constructing the 1,3,4-thiadiazole ring, offering detailed experimental protocols, quantitative data, and mechanistic diagrams to aid researchers in this field.

Core Synthetic Strategies

The synthesis of the 1,3,4-thiadiazole nucleus can be broadly categorized based on the primary starting materials. The most prevalent and versatile methods involve the cyclization of thiosemicarbazide derivatives or the reaction of acylhydrazides with a source of sulfur and carbon.

Figure 1: Key synthetic pathways to the 1,3,4-thiadiazole core.

Synthesis from Thiosemicarbazide Precursors

The cyclization of thiosemicarbazides or their derivatives is one of the most fundamental and widely employed methods for synthesizing 1,3,4-thiadiazoles.[4] This approach typically involves the reaction of a thiosemicarbazide with a compound that provides a single carbon atom, such as a carboxylic acid, acid chloride, or ester, leading to a dehydrative ring closure.[4][6]

A common and effective variation is the reaction between an aromatic carboxylic acid and thiosemicarbazide in the presence of a strong dehydrating agent like phosphorus oxychloride (POCl₃) or concentrated sulfuric acid.[2][3][7] This reaction proceeds through a proposed mechanism involving a nucleophilic attack by the thiosemicarbazide on the carboxylic acid, followed by intramolecular cyclization and dehydration to form the aromatic thiadiazole ring.[8]

Figure 2: Proposed mechanism for thiosemicarbazide and carboxylic acid cyclization.

Experimental Protocol: Synthesis of 5-Aryl-1,3,4-thiadiazole-2-amines[7]

This protocol describes the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles via the cyclodehydration of aromatic carboxylic acids with thiosemicarbazide using phosphorus oxychloride.

-

A mixture of the appropriate aromatic carboxylic acid (3.00 mmol) and phosphorus oxychloride (10 mL) is stirred for 20 minutes at room temperature.

-

Thiosemicarbazide (3.00 mmol) is added to the mixture.

-

The resulting mixture is heated to 80–90 °C for one hour with continuous stirring.

-

After heating, the reaction mixture is cooled in an ice bath, and 40 mL of water is added cautiously.

-

The resulting suspension is refluxed for 4 hours.

-

The mixture is cooled, and the solution is basified to a pH of 8 using a 50% sodium hydroxide solution while stirring.

-

The precipitate that forms is collected by filtration, washed thoroughly with water, and then recrystallized from ethanol to yield the pure product.

Data Presentation: Yields of 5-Aryl-1,3,4-thiadiazole-2-amines

| Entry | Ar-Group (from Ar-COOH) | Yield (%) |

| 1 | Phenyl | 85 |

| 2 | 4-Chlorophenyl | 92 |

| 3 | 4-Methoxyphenyl | 88 |

| 4 | 4-Nitrophenyl | 95 |

| 5 | 2-Thienyl | 82 |

| (Data adapted from previously described procedures cited in the reference[7]) |

Synthesis from Acylhydrazides and Lawesson's Reagent

A highly efficient and popular route for synthesizing 2,5-disubstituted-1,3,4-thiadiazoles involves the use of Lawesson's reagent.[9][10] This method can be performed as a two-step, one-pot reaction starting from aryl hydrazides and aldehydes.[11][12] The initial step is the condensation of the hydrazide and aldehyde to form an N-acylhydrazone intermediate. In the second step, Lawesson's reagent acts as a thionating agent to convert the carbonyl oxygen of the hydrazone to sulfur, which is followed by an oxidative cyclization to furnish the final 1,3,4-thiadiazole product.[12]

References

- 1. 1,3,4- Thiadiazole and Its Derivatives- A Review on Syntheic Account and Recent Progress on its Phermoacological Activities | Asian Journal of Pharmaceutical Research and Development [ajprd.com]

- 2. jocpr.com [jocpr.com]

- 3. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 1,3,4-thiadiazole Derivative Using Appropriate Reaction Conditions [ijraset.com]

- 6. bu.edu.eg [bu.edu.eg]

- 7. mdpi.com [mdpi.com]

- 8. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 9. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. khu.elsevierpure.com [khu.elsevierpure.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Spectroscopic Data Analysis of 2-(5-Substituted-1,3,4-thiadiazol-2-yl)pyridine Derivatives: A Technical Guide

Disclaimer: Due to the limited availability of public spectroscopic data for 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine, this guide provides a detailed analysis of a closely related analogue, N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide . This document serves as a representative technical guide for researchers, scientists, and drug development professionals working with this class of compounds, offering insights into the methodologies and data interpretation applicable to their spectroscopic analysis.

Introduction

The 1,3,4-thiadiazole ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a pyridine moiety can further enhance the pharmacological profile of these molecules. Understanding the precise chemical structure and electronic properties through spectroscopic analysis is a critical step in the development of new therapeutic agents based on this framework. This guide outlines the key spectroscopic techniques and data interpretation for the structural elucidation of 2-(5-substituted-1,3,4-thiadiazol-2-yl)pyridine derivatives, using N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide as a case study.

Physicochemical Properties

A foundational aspect of any analytical study is the confirmation of the basic physicochemical properties of the compound. For the target compound class, these are typically determined during synthesis and purification.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₉N₄O₂S₂ | [1] |

| Molecular Weight | 317 g/mol | [1] |

| Appearance | Yellow crude product | [1] |

| Melting Point | 216 – 218°C | [1] |

Spectroscopic Data Analysis

The structural confirmation of novel compounds relies on a combination of spectroscopic methods. Each technique provides unique insights into the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for elucidating the carbon-hydrogen framework of a molecule.

¹H-NMR Spectroscopy Data for N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 5.774 | Singlet | 1H, N-H (Sulfonamide) |

| 6.778-7.012 | Doublet | Protons of the Pyridine Ring |

| 7.2–7.8 | Multiplet | 4H, Ar-H (Benzene Ring) |

| [Data sourced from reference[1]] |

Interpretation: The ¹H-NMR spectrum reveals key features of the molecule. A singlet at 5.774 ppm is indicative of the sulfonamide proton. The doublet between 6.778 and 7.012 ppm corresponds to the protons on the pyridine ring, and the multiplet in the aromatic region (7.2–7.8 ppm) is assigned to the four protons of the benzenesulfonamide moiety.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

FTIR Spectral Data for N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide

| Wavenumber (cm⁻¹) | Assignment |

| 3309 | N-H Stretch |

| 3129 | C-H Aromatic Stretch |

| 1613 | C=N Stretch |

| 1453 | S=O Stretch |

| [Data sourced from reference[1]] |

Interpretation: The IR spectrum confirms the presence of several key functional groups. The band at 3309 cm⁻¹ corresponds to the N-H stretching vibration of the sulfonamide group. The peak at 3129 cm⁻¹ is characteristic of C-H stretching in the aromatic rings. The absorption at 1613 cm⁻¹ is attributed to the C=N stretching of the thiadiazole and pyridine rings, while the band at 1453 cm⁻¹ indicates the S=O stretch of the sulfonamide group.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.

Mass Spectrum Fragmentation Data for N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide

| m/z | Ion Fragment |

| 317 | [M]⁺ (Molecular Ion) |

| 241 | [C₇H₅N₄O₂S₂]⁺ |

| 239 | [C₈H₅N₃O₂S₂]⁺ |

| 177 | [C₇H₅N₄S]⁺ |

| 141 | [C₆H₄O₂S]⁺ |

| 122 | [C₆H₄NS]⁺ |

| 104 | [C₆H₄N₂]⁺ |

| 78 | [C₅H₄N]⁺ |

| 76 | [C₆H₄]⁺ |

| 56 | [C₅H₄]⁺ |

| [Data sourced from reference[1]] |

Interpretation: The mass spectrum shows the molecular ion peak [M]⁺ at m/z 317, which corresponds to the molecular weight of the compound. The other listed peaks represent various fragments generated during ionization, providing a characteristic fingerprint of the molecule's structure.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are generalized protocols for the spectroscopic techniques discussed, based on common practices for this class of compounds.

Synthesis of N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide

A mixture of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine and benzenesulfonyl chloride in pyridine is stirred at room temperature for 72 hours. The solvent is then evaporated under reduced pressure, and the mixture is neutralized with 10% hydrochloric acid. The resulting precipitate is filtered, washed with water, and purified by recrystallization from ethanol.[1]

NMR Spectroscopy

¹H-NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a deuterated solvent, such as DMSO-d₆, and chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).

IR Spectroscopy

FTIR spectra are commonly obtained using the KBr pellet method. A small amount of the solid sample is mixed with dry potassium bromide and pressed into a thin pellet. The spectrum is then recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are acquired using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, and the resulting fragmentation pattern is analyzed.

Logical Workflow for Spectroscopic Analysis

The process of identifying and characterizing a novel compound follows a logical progression of analytical techniques.

Conclusion

References

An In-depth Technical Guide on the Solubility and Stability of 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine in DMSO

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of the heterocyclic compound 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine in dimethyl sulfoxide (DMSO), a common solvent in drug discovery and development. Due to the limited publicly available data on this specific compound, this document outlines standardized experimental protocols for determining its solubility and stability. These methodologies are presented to guide researchers in generating reliable data for their specific applications. This guide includes detailed experimental workflows and data presentation formats to ensure consistency and comparability of results.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring linked to a chloro-substituted 1,3,4-thiadiazole ring.[1][2] While the broader class of 1,3,4-thiadiazole derivatives has been explored for various biological activities, specific physicochemical data for this particular molecule, especially concerning its behavior in DMSO, remains scarce in the literature.[3][4] DMSO is a widely utilized solvent in early-stage drug discovery for compound storage and in vitro assays due to its high dissolving power.[5] However, the stability of compounds in DMSO can be a concern, as degradation can lead to inaccurate biological data.[5] This guide provides the necessary framework for systematically evaluating the solubility and stability of this compound in DMSO.

Compound Information

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 76686-93-6[1][2] |

| Molecular Formula | C₇H₄ClN₃S[1] |

| Molecular Weight | 197.65 g/mol [1] |

| Canonical SMILES | C1=CC=NC(=C1)C2=NN=C(S2)Cl[1] |

Experimental Protocols

Solubility Determination

The solubility of a compound in DMSO can be determined using several methods. The choice of method often depends on the required throughput and accuracy.

This method measures the equilibrium solubility of a compound, which is the concentration of the compound in a saturated solution in equilibrium with the solid material.

Protocol:

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mM).

-

Sample Preparation: Add an excess of the solid compound to a known volume of DMSO in a vial.

-

Equilibration: Shake the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: Centrifuge the samples at high speed to pellet the undissolved solid.

-

Quantification: Carefully take an aliquot of the supernatant and dilute it with a suitable solvent. Analyze the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The solubility is calculated from the measured concentration in the supernatant.

This method measures the concentration at which a compound precipitates from a supersaturated solution. It is often used in early drug discovery for rapid screening.

Protocol:

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO in a 96-well plate.

-

Addition of Aqueous Buffer: Add a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to each well and mix.

-

Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours).

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader that can measure light scattering. The concentration at which precipitation is first observed is the kinetic solubility.

Stability Assessment in DMSO

Evaluating the stability of a compound in DMSO is crucial, especially for compounds stored as stock solutions.

Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).

-

Storage Conditions: Aliquot the stock solution into multiple vials and store them under different conditions (e.g., -20°C, 4°C, and room temperature). Include a control sample stored at -80°C, where degradation is assumed to be minimal.

-

Time Points: Analyze the samples at various time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).

-

Analytical Method: Use a stability-indicating HPLC method to analyze the samples. This method should be able to separate the parent compound from any potential degradants.

-

Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration (time 0). The appearance of new peaks in the chromatogram indicates degradation.

Visualization of Experimental Workflows

Caption: Workflow for determining solubility and stability.

Data Presentation

Quantitative data should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Thermodynamic Solubility of this compound in DMSO

| Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |

| 25 | [Insert experimental value] | [Insert experimental value] |

Table 2: Kinetic Solubility of this compound

| Aqueous Buffer | pH | Kinetic Solubility (µM) |

| PBS | 7.4 | [Insert experimental value] |

Table 3: Stability of this compound in DMSO at a Concentration of [Insert Concentration]

| Storage Temperature (°C) | Time Point | % Parent Compound Remaining | Observations (e.g., new peaks) |

| -20 | 24 hours | [Insert value] | [Insert observation] |

| 1 week | [Insert value] | [Insert observation] | |

| 1 month | [Insert value] | [Insert observation] | |

| 4 | 24 hours | [Insert value] | [Insert observation] |

| 1 week | [Insert value] | [Insert observation] | |

| 1 month | [Insert value] | [Insert observation] | |

| Room Temperature | 24 hours | [Insert value] | [Insert observation] |

| 1 week | [Insert value] | [Insert observation] | |

| 1 month | [Insert value] | [Insert observation] |

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound in DMSO. Adherence to these standardized protocols will enable researchers to generate high-quality, reproducible data essential for advancing drug discovery and development projects involving this compound. Given the potential for compound degradation in DMSO, a thorough stability assessment is strongly recommended for any long-term storage of stock solutions. The presented workflows and data tables offer a structured approach to documenting and reporting these critical physicochemical properties.

References

- 1. This compound | 76686-93-6 | BDA68693 [biosynth.com]

- 2. 2-chloro-5-(pyridin-2-yl)-1,3,4-thiadiazole | 76686-93-6 [chemicalbook.com]

- 3. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Therapeutic Potential of 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine: A Predicted Mechanism of Action

For Immediate Release

[City, State] – November 1, 2025 – The heterocyclic compound 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine has emerged as a molecule of significant interest within the scientific community. While direct experimental data on its specific mechanism of action remains to be fully elucidated in publicly available literature, its structural motifs—a combination of a pyridine ring and a 1,3,4-thiadiazole core—provide a strong foundation for predicting its potential biological activities. This technical guide synthesizes information from studies on analogous compounds to forecast the likely pharmacological profile of this molecule for researchers, scientists, and drug development professionals.

The 1,3,4-thiadiazole scaffold is a well-established pharmacophore known to impart a wide range of biological effects.[1][2][3] Similarly, the pyridine ring is a common feature in numerous approved therapeutic agents. The amalgamation of these two moieties in this compound suggests a high probability of bioactivity, with potential applications in oncology and infectious diseases.

Predicted Biological Activities and Mechanisms

Based on extensive research into structurally related 1,3,4-thiadiazole and pyridine derivatives, the predicted mechanism of action for this compound is likely to involve the modulation of key cellular pathways implicated in cancer and microbial pathogenesis.

Potential as an Anticancer Agent

Numerous studies have highlighted the anticancer potential of compounds containing the 1,3,4-thiadiazole ring. These derivatives have been shown to exert their effects through various mechanisms:

-

Enzyme Inhibition: A primary predicted mechanism is the inhibition of protein kinases, which are crucial for cell signaling and proliferation. Specifically, derivatives of 1,3,4-thiadiazole have demonstrated inhibitory activity against Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] The binding of these compounds to the ATP-binding site of the kinase can disrupt downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are often hyperactivated in cancer.

-

Lipoxygenase Inhibition: Certain N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives have been identified as inhibitors of 15-lipoxygenase-1, an enzyme implicated in inflammation and tumorigenesis.[4][5] This suggests that this compound could potentially interfere with the production of pro-inflammatory and pro-survival lipid mediators.

-

Cytotoxicity: In vitro studies on various 5-aryl-1,3,4-thiadiazole-based compounds have demonstrated significant cytotoxicity against a range of cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells.[6][7]

A logical workflow for investigating the anticancer potential of this compound would involve initial cytotoxicity screening against a panel of cancer cell lines, followed by more targeted assays to identify specific molecular targets.

Potential as an Antimicrobial Agent

The 1,3,4-thiadiazole moiety is also a key component of many compounds with potent antimicrobial properties.[8][9][10] The predicted antimicrobial mechanism of this compound could involve:

-

Inhibition of Essential Enzymes: Many antimicrobial agents function by inhibiting enzymes that are vital for the survival of microorganisms. The thiadiazole ring can chelate metal ions that are cofactors for these enzymes, thereby inactivating them.

-

Disruption of Cell Wall Synthesis: Some heterocyclic compounds interfere with the biosynthesis of the bacterial cell wall, leading to cell lysis.

-

Interference with Nucleic Acid Synthesis: The planar structure of the fused ring system could allow for intercalation into DNA or inhibition of enzymes involved in DNA replication and transcription.

Given the prevalence of antimicrobial resistance, the exploration of novel scaffolds like this compound is of paramount importance.

Quantitative Data from Structurally Related Compounds

While specific quantitative data for this compound is not available, the following table summarizes the activity of closely related analogs from the literature to provide a benchmark for potential efficacy.

| Compound Class | Target Cell Line/Enzyme | Activity (IC50/MIC) | Reference |

| 1,3,4-Thiadiazole Derivatives | Human Colon Carcinoma (HCT-116) | 2.03 ± 0.72 µM | [1] |

| 1,3,4-Thiadiazole Derivatives | Hepatocellular Carcinoma (HepG-2) | 2.17 ± 0.83 µM | [1] |

| 5-Aryl-1,3,4-Thiadiazole Derivatives | Breast Cancer (MCF-7) | 2.32 - 8.35 μM | [11] |

| N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives | 15-Lipoxygenase-1 | Potent Inhibition | [4][5] |

| 2-Amino-1,3,4-thiadiazole Derivatives | Staphylococcus aureus | 62.5 μg/mL | [12] |

Experimental Protocols for Key Assays

To facilitate further research on this compound, detailed methodologies for key experiments cited in the literature for analogous compounds are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 104 cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a further 48 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

-

Reaction Mixture Preparation: A reaction mixture containing the kinase, its substrate (e.g., a peptide), and ATP in a suitable buffer is prepared.

-

Compound Addition: The test compound is added to the reaction mixture at various concentrations.

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period.

-

Detection: The amount of phosphorylated substrate is quantified using methods such as radioactivity (with 32P-ATP), fluorescence, or luminescence. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

References

- 1. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. jocpr.com [jocpr.com]

- 4. Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a plausible multi-step synthesis protocol for the preparation of 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine. This compound is a valuable building block in medicinal chemistry and drug development, with potential applications stemming from the bioisosteric relationship between the pyridine and 1,3,4-thiadiazole ring systems. The described synthetic route begins with the conversion of a pyridine-2-carbonyl derivative to pyridine-2-carbohydrazide, followed by cyclization to a thiol intermediate, and subsequent chlorination to yield the target compound. This protocol is intended to serve as a comprehensive guide for researchers in academic and industrial settings.

Introduction

The 1,3,4-thiadiazole moiety is a prominent scaffold in a wide array of medicinally important compounds, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. When incorporated with a pyridine ring, the resulting molecule, this compound, presents a unique pharmacological profile. The chlorine atom at the 5-position of the thiadiazole ring offers a reactive handle for further functionalization, making it a versatile intermediate for the synthesis of novel drug candidates. This application note outlines a detailed, step-by-step protocol for the synthesis of this key intermediate.

Synthesis Pathway

The synthesis of this compound can be achieved through a three-step process starting from a suitable pyridine-2-carbonyl precursor. The overall synthetic workflow is depicted below.

Figure 1. Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Pyridine-2-carbohydrazide

This initial step involves the conversion of a pyridine-2-carbonyl derivative, such as an ester (e.g., methyl picolinate) or an acid chloride (picolinoyl chloride), to the corresponding hydrazide.

Materials:

-

Pyridine-2-carbonyl derivative (1.0 eq)

-

Hydrazine hydrate (1.2 eq)

-

Ethanol (as solvent)

Procedure:

-

Dissolve the pyridine-2-carbonyl derivative in ethanol in a round-bottom flask.

-

Add hydrazine hydrate dropwise to the solution at room temperature with stirring.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, pyridine-2-carbohydrazide, will often precipitate out of the solution.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Table 1: Representative Data for Step 1

| Parameter | Value |

| Starting Material | Methyl Picolinate |

| Molar Ratio | 1 : 1.2 |

| Solvent | Ethanol |

| Reaction Time | 5 hours |

| Temperature | Reflux |

| Typical Yield | 85-95% |

| Purity (by HPLC) | >98% |

Step 2: Synthesis of 2-(5-Thiol-1,3,4-thiadiazol-2-yl)pyridine

This step involves the cyclization of pyridine-2-carbohydrazide with carbon disulfide in the presence of a base to form the corresponding 5-thiol-1,3,4-thiadiazole.

Materials:

-

Pyridine-2-carbohydrazide (1.0 eq)

-

Carbon disulfide (1.5 eq)

-

Potassium hydroxide (1.5 eq)

-

Ethanol (as solvent)

-

Hydrochloric acid (for acidification)

Procedure:

-

Dissolve potassium hydroxide in ethanol in a round-bottom flask and cool the solution in an ice bath.

-

To this solution, add pyridine-2-carbohydrazide with stirring.

-

Add carbon disulfide dropwise to the mixture while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Monitor the reaction by TLC.

-

After completion, dilute the reaction mixture with water and acidify with dilute hydrochloric acid to a pH of 5-6.

-

The precipitated solid is the desired product, 2-(5-thiol-1,3,4-thiadiazol-2-yl)pyridine.

-

Collect the solid by filtration, wash with water, and dry.

Table 2: Representative Data for Step 2

| Parameter | Value |

| Starting Material | Pyridine-2-carbohydrazide |

| Molar Ratio | 1 : 1.5 : 1.5 |

| Solvent | Ethanol |

| Reaction Time | 14 hours |

| Temperature | Room Temperature |

| Typical Yield | 70-85% |

| Purity (by HPLC) | >97% |

Step 3: Synthesis of this compound

The final step is the chlorination of the thiol group to yield the target compound. This can be achieved using various chlorinating agents.

Materials:

-

2-(5-Thiol-1,3,4-thiadiazol-2-yl)pyridine (1.0 eq)

-

Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃) (as chlorinating agent and solvent)

-

Dimethylformamide (DMF) (catalytic amount)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, add 2-(5-thiol-1,3,4-thiadiazol-2-yl)pyridine to an excess of phosphorus oxychloride or thionyl chloride.

-

Add a catalytic amount of DMF.

-

Heat the reaction mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

-

Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.

-

Collect the solid product by filtration, wash thoroughly with water, and dry.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

Table 3: Representative Data for Step 3

| Parameter | Value |

| Starting Material | 2-(5-Thiol-1,3,4-thiadiazol-2-yl)pyridine |

| Chlorinating Agent | Phosphorus oxychloride (POCl₃) |

| Solvent | POCl₃ (excess) |

| Reaction Time | 3 hours |

| Temperature | Reflux |

| Typical Yield | 60-75% |

| Purity (by HPLC) | >99% |

Characterization Data

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

Table 4: Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₇H₄ClN₃S |

| Molecular Weight | 197.65 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | To be determined |

| ¹H NMR (CDCl₃) | δ 7.4-7.6 (m, 1H), 7.8-8.0 (m, 2H), 8.6-8.7 (m, 1H) |

| ¹³C NMR (CDCl₃) | Expected peaks in the aromatic region |

| Mass Spec (ESI-MS) | m/z [M+H]⁺ = 198.0 |

Safety Precautions

-

All experimental procedures should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Thionyl chloride and phosphorus oxychloride are corrosive and react violently with water. Handle with extreme care.

-

Carbon disulfide is highly flammable and toxic.

-

Hydrazine hydrate is toxic and corrosive.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described three-step synthesis is a reliable method for obtaining this valuable building block in good overall yield and high purity. This protocol is expected to be a useful resource for researchers engaged in the discovery and development of novel therapeutic agents.

Application Notes and Protocols for the Experimental Use of 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine in Cancer Cell Lines

For research use only. Not for use in diagnostic procedures.

Introduction

The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including notable anticancer properties.[1][2][3][4][5][6] The compound 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine combines the 1,3,4-thiadiazole ring with a pyridine moiety, a structural feature present in numerous bioactive molecules. While extensive research has been conducted on various 1,3,4-thiadiazole derivatives, detailed experimental data specifically for this compound in cancer cell lines is limited in publicly available literature. However, based on the reported activities of structurally related compounds, it is hypothesized that this compound may exhibit cytotoxic and pro-apoptotic effects in cancer cells.

These application notes provide a comprehensive overview of the potential applications and suggested experimental protocols for investigating the anticancer effects of this compound. The methodologies are based on established assays used for the evaluation of other thiadiazole derivatives.[1][5][7][8]

Postulated Mechanism of Action

Thiadiazole derivatives have been reported to induce anticancer effects through various mechanisms, including:

-

Induction of Apoptosis: Many thiadiazole compounds trigger programmed cell death in cancer cells.[2][9] This can occur through the intrinsic (mitochondrial) pathway, involving the disruption of the mitochondrial membrane potential and activation of caspases.[9]

-

Cell Cycle Arrest: Some derivatives have been shown to cause cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation.[7]

-

Inhibition of Signaling Pathways: The Akt signaling pathway, which is often overexpressed in various cancers, has been identified as a target for some 1,3,4-thiadiazole derivatives.[1][3][4] Inhibition of this pathway can lead to decreased cell survival and proliferation.

Data Presentation: Representative Cytotoxicity of Thiadiazole Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various 1,3,4-thiadiazole derivatives in different human cancer cell lines. This data is provided for reference and to illustrate the potential range of activity for compounds of this class.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 1,3,4-Thiadiazole-benzofuran hybrids | Human Lung Adenocarcinoma (A549) | Not Specified | [10] |

| 1,3,4-Thiadiazole-benzofuran hybrids | Hepatocellular Carcinoma (HEPG2) | Not Specified | [10] |

| 1,3,4-Thiadiazole-benzofuran hybrids | Breast Adenocarcinoma (MCF7) | Not Specified | [10] |

| Cinnamic acid with 1,3,4-thiadiazole | Breast Cancer (MCF-7) | 0.28 (µg/mL) | [11] |

| Cinnamic acid with 1,3,4-thiadiazole | Lung Carcinoma (A549) | 0.52 (µg/mL) | [11] |

| Disulfide derivatives of 1,3,4-thiadiazole | Breast Cancer (MCF-7) | 1.78 | [11] |

| Disulfide derivatives of 1,3,4-thiadiazole | Lung Cancer (A549) | 4.04 | [11] |

| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) derivatives | Breast Cancer (MDA) | 9 | [11] |

| Pyridine-Thiadiazole Derivatives | Human Colon Carcinoma (HCT-116) | 2.03–37.56 | [12][13] |

| Pyridine-Thiadiazole Derivatives | Hepatocellular Carcinoma (Hep-G2) | 2.03–37.56 | [12][13] |

| 5-(4-chlorophenyl)-1,3,4-thiadiazoles | Breast Cancer (MCF-7) | 2.32–8.35 | [12][13] |

| 5-(4-chlorophenyl)-1,3,4-thiadiazoles | Hepatocellular Carcinoma (HepG2) | 2.32–8.35 | [12][13] |

| Adamantane thiadiazole derivative | Lung Carcinoma (A549) | Not Specified | [9] |

Experimental Protocols

The following are detailed protocols for key experiments to characterize the anticancer activity of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of the compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HepG2)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Caption: Workflow for MTT Cell Viability Assay.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is to determine if the compound induces apoptosis.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and incubate for 24 hours.

-

Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

-

Harvest the cells (including floating cells) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within 1 hour.

Caption: Workflow for Annexin V/PI Apoptosis Assay.

Protocol 3: Cell Cycle Analysis

This protocol is to determine the effect of the compound on the cell cycle distribution.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

70% Ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Seed and treat cells as described in the apoptosis assay protocol.

-

Harvest the cells and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in PBS containing RNase A and PI.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry.

Signaling Pathway Visualization

Based on literature for related thiadiazole derivatives, a potential mechanism of action involves the induction of the intrinsic apoptosis pathway.

Caption: Postulated Intrinsic Apoptosis Pathway.

Disclaimer

The experimental protocols and potential mechanisms of action described herein are based on published research on structurally related 1,3,4-thiadiazole derivatives. These should be considered as a starting point for the investigation of this compound. All protocols and experimental conditions should be optimized and validated for the specific cell lines and experimental setup used.

References

- 1. jag.journalagent.com [jag.journalagent.com]

- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. turkjps.org [turkjps.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bepls.com [bepls.com]

- 7. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel adamantane thiadiazole derivative induces mitochondria-mediated apoptosis in lung carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing the Antimicrobial Efficacy of 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the antimicrobial efficacy of the novel compound 2-(5-Chloro-1,3,4-thiadiazol-2-yl)pyridine. The following protocols are based on established microbiological techniques to ensure reliable and reproducible results.

Introduction to this compound and its Antimicrobial Potential

The 1,3,4-thiadiazole nucleus is a critical heterocyclic scaffold in medicinal chemistry, known for its diverse pharmacological activities, including potent antimicrobial properties against a wide range of bacteria and fungi.[1][2] Compounds incorporating this moiety have demonstrated significant therapeutic potential, and their derivatives are actively being explored to combat the growing challenge of microbial resistance.[1] The specific compound, this compound, is a subject of interest for its potential as a novel antimicrobial agent. The biological activity of thiadiazoles is attributed to the strong aromaticity of the ring system, which confers high in vivo stability.[2]